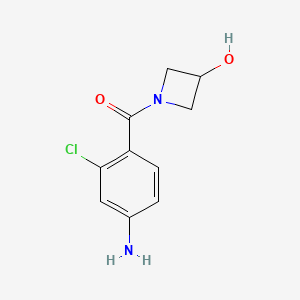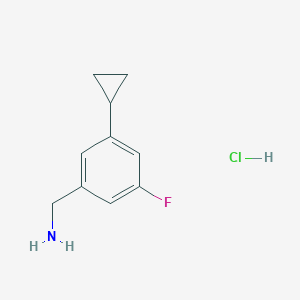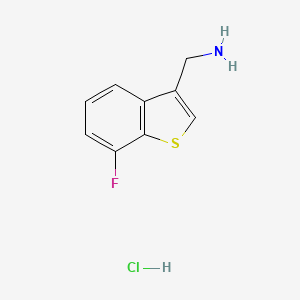
3,5-Dichloro-2-ethynylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-ethynylpyridine: is a chemical compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and an ethynyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-ethynylpyridine can be synthesized through various methods. One common approach involves the palladium-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous media . This method is efficient and environmentally benign, providing high yields of the desired product under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions . These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents used . The process involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds, resulting in the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichloro-2-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Arylboronic Acids: Commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions involving the ethynyl group.
Substituted Pyridines: Formed through nucleophilic substitution reactions involving the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-ethynylpyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-ethynylpyridine involves its interaction with molecular targets and pathways. The ethynyl group can participate in electrophilic aromatic substitution reactions , forming intermediates that can further react to yield substituted products . The chlorine atoms can undergo nucleophilic substitution, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
3-Ethynylpyridine: Similar structure but lacks the chlorine atoms.
2,5-Dichloro-3-ethynylpyridine: Similar structure with chlorine atoms at different positions.
2-Ethynylpyridine: Lacks chlorine atoms and has the ethynyl group at a different position.
Uniqueness: 3,5-Dichloro-2-ethynylpyridine is unique due to the presence of both chlorine atoms and the ethynyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C7H3Cl2N |
|---|---|
Molekulargewicht |
172.01 g/mol |
IUPAC-Name |
3,5-dichloro-2-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
InChI-Schlüssel |
GPSUONGJBCZINR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=C(C=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)


![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)

![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)


![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)
